![molecular formula C13H9F2NO B2797542 2-fluoro-N-(2-fluorophenyl)benzamide CAS No. 52833-64-4](/img/structure/B2797542.png)
2-fluoro-N-(2-fluorophenyl)benzamide
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Description
Synthesis Analysis
The synthesis of 2-fluoro-N-(2-fluorophenyl)benzamide involves the introduction of fluorine atoms onto the phenyl ring of benzamide. Specific synthetic routes may vary, but a common approach includes the reaction of an appropriate fluorinated benzene derivative with an amine or amide precursor. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
Scientific Research Applications
Polymorphism and Crystal Structure
- The occurrence of concomitant polymorphism in related compounds like 3-fluoro-N-(3-fluorophenyl) benzamide has been identified due to disorder in the crystal structure. This polymorphism is influenced by molecular conformation and variations in hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2008).
- 4-Fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, exhibits dimorphic behavior, which has been analyzed in terms of morphology, X-ray single-crystal structure analysis, and differential thermal analysis (Chopra & Row, 2005).
Spectroscopic Properties
- Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and Raman spectra, of related compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been conducted to understand the nature of molecular interactions and structural conformations (Ushakumari et al., 2008).
Biological Activity
- Research has focused on the antibacterial and antipathogenic activity of derivatives like thiourea benzamides, showing potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
- Synthesis and biological activity studies of various substituted benzamides, including their antimicrobial properties, have been explored (Carmellino et al., 1994).
Chemical Synthesis
- Catalytic and synthetic methods for functional group modifications in benzamide derivatives have been developed, such as the catalyst-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).
Theoretical and Computational Studies
- Computational studies like density functional theory (DFT) calculations have been applied to understand the properties of related compounds, as seen in the analysis of short H-bonds with organic fluorine in molecular crystals (Panini & Chopra, 2014).
- NMR spectroscopy has been used to investigate the static and dynamic aspects of similar compounds, providing insights into their molecular conformations and interactions (Dürst et al., 1983).
X-ray Crystallography
- X-ray diffraction studies have been performed to determine the crystal structures of benzamide derivatives, aiding in the understanding of molecular packing and intermolecular interactions (Shukla et al., 2018).
properties
IUPAC Name |
2-fluoro-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVDKAQLDCYOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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